molecular formula C7H8O4 B14448157 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one CAS No. 75743-69-0

4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one

Cat. No.: B14448157
CAS No.: 75743-69-0
M. Wt: 156.14 g/mol
InChI Key: WLNNEOVXPFGHMW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of dehydroacetic acid with methanol in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. It can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .

Similar Compounds:

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications .

Properties

75743-69-0

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

4-hydroxy-3-methoxy-6-methylpyran-2-one

InChI

InChI=1S/C7H8O4/c1-4-3-5(8)6(10-2)7(9)11-4/h3,8H,1-2H3

InChI Key

WLNNEOVXPFGHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)OC)O

Origin of Product

United States

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